molecular formula C6H4Cl3N B1336301 2,6-Dichloro-3-(chloromethyl)pyridine CAS No. 41789-37-1

2,6-Dichloro-3-(chloromethyl)pyridine

Cat. No. B1336301
CAS RN: 41789-37-1
M. Wt: 196.5 g/mol
InChI Key: CMPPTKONDXHDBF-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(chloromethyl)pyridine is a heterocyclic compound . It appears as a pale-yellow to yellow-brown solid .


Synthesis Analysis

2,6-Dichloro-3-(chloromethyl)pyridine is a building block for the synthesis of a variety of pyridine derivatives . It has been used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-3-(chloromethyl)pyridine is C7H4Cl3N . The InChI code is 1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 .


Chemical Reactions Analysis

2,6-Dichloro-3-(chloromethyl)pyridine is used in various chemical reactions. For instance, it has been used in the synthesis of trifluoromethylpyridines .


Physical And Chemical Properties Analysis

2,6-Dichloro-3-(chloromethyl)pyridine is a solid with a melting point of 89 - 90°C .

Scientific Research Applications

Synthesis and Characterization in Complex Compounds

2,6-Dichloro-3-(chloromethyl)pyridine has been utilized in the synthesis of complex compounds. For instance, its oxidative addition to [IrCl(PPh3)3] led to the formation of cis(P,P)-[IrCl2(ClCH2-py-CH2-C,N)(PPh3)2], demonstrating its potential in creating dinuclear structures in coordination chemistry (Yamasaki et al., 1997).

Electrical Conductivity Studies

The chloromethyl groups of derivatives like 2,2′-dichlorodiethyl ether and poly(epichlorhydrin) have been used to study the electrical conductivity of TCNQ complexes, showcasing its role in materials science and electrical engineering research (Bruce & Herson, 1967).

Complex Formation and Reactions

2,6-Dichloro-3-(chloromethyl)pyridine is instrumental in forming various complex compounds, like C,N-Chelated (2-Pyridylmethyl)rhodium(III) complexes, showing its versatility in creating novel molecular structures (Shinkawa et al., 1995).

Ligand Formation for Metal Complexes

It's used in the formation of ligands for metal complexes, such as Palladium(II) complexes with pincer (Se,N,Se) ligands, illustrating its use in inorganic chemistry and catalysis (Das et al., 2009).

Coordination Chemistry

The compound has been involved in the synthesis of coordination complexes with various metals, expanding its application in the field of coordination chemistry (Teixidor et al., 1989).

Catalysis and Electrochemical Studies

Its role in catalysis and electrochemical studies is exemplified by its involvement in direct and cobalt(I) salen-catalyzed reduction, contributing to the understanding of electrochemical processes (Ji et al., 2001).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to wear personal protective equipment/face protection and ensure adequate ventilation when handling this chemical .

Future Directions

Trifluoromethylpyridines, which can be synthesized using 2,6-Dichloro-3-(chloromethyl)pyridine, are used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2,6-dichloro-3-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPPTKONDXHDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194612
Record name Pyridine, 2,6-dichloro-3-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-(chloromethyl)pyridine

CAS RN

41789-37-1
Record name Pyridine, 2,6-dichloro-3-(chloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041789371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,6-dichloro-3-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of 2,6-dichloronicotinic acid (3.84 g), oxalyl chloride (2.0 g), and 1 drop of dimethylformamide in dichloromethane (25 ml), was stirred at room temperature for 18 hours. The solution was concentrated in vacuo to give 3.50 g of 2,6-dichloronicotinyl chloride which was added portionwise in dichloromethane (25 ml) to an ice cooled solution of 10,11-dihydro-5H-pyrrolo[2,1-c][1,4]-benzodiazepine (2.15 g) and diisopropylethylamine (2.03 g) in dichloromethane (50 ml). The mixture was stirred at room temperature for 18 hours and washed with saturated aqueous sodium bicarbonate. The organic phase was dried over anhydrous sodium sulfate and filtered through a short column of anhydrous sodium magnesium silicate. The combined organic phase was concentrated on a hot plate with the gradual addition of hexane until crystallization occurred. After cooling, the crystals were collected by filtration to yield 2.65 g of the title as a an amorphous solid. m.p. 115-130° C. MS, m/z: 358.1 (M+H)+.
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